
1-methyl-1H-pyrrole-2-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H-pyrrole-2-carbaldehyde oxime: is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methyl-1H-pyrrole-2-carbaldehyde oxime can be synthesized through the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-methyl-1H-pyrrole-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-1H-pyrrole-2-carbaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrole-2-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s ability to undergo redox reactions and form stable complexes with metals makes it a valuable tool in studying enzyme mechanisms and developing new catalysts .
Comparison with Similar Compounds
- 1-methyl-1H-pyrrole-2-carbaldehyde
- 1-methyl-1H-pyrrole-2-carboxaldehyde
- 1-methyl-2-formylpyrrole
Comparison: 1-methyl-1H-pyrrole-2-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
37110-16-0 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(NZ)-N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5- |
InChI Key |
IUPMPNSDKOHWPJ-ALCCZGGFSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N\O |
Canonical SMILES |
CN1C=CC=C1C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


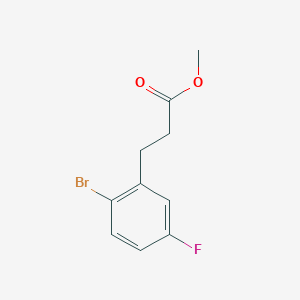
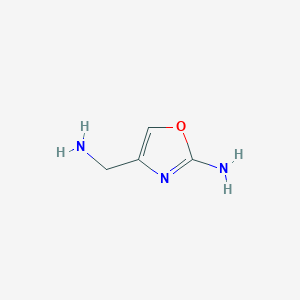
![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)
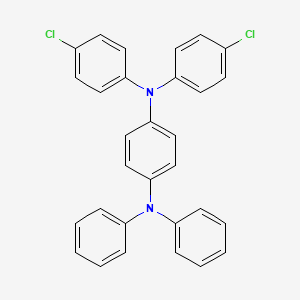


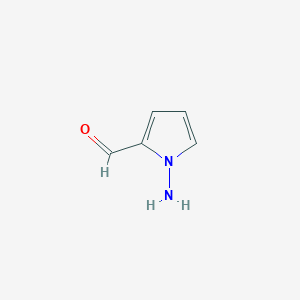
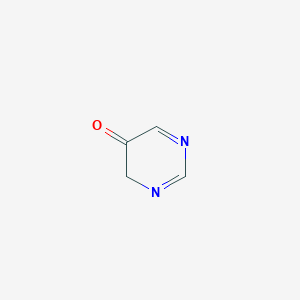
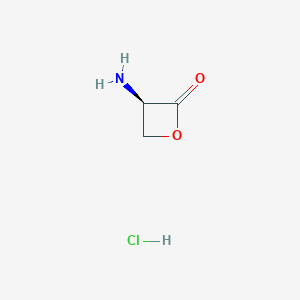
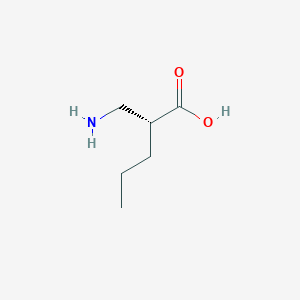
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)



